molecular formula C7H4BrClO3 B3155047 5-Bromo-2-chloro-4-hydroxy-benzoic acid CAS No. 791137-26-3

5-Bromo-2-chloro-4-hydroxy-benzoic acid

Cat. No.: B3155047
CAS No.: 791137-26-3
M. Wt: 251.46 g/mol
InChI Key: OFURCEMHMDXJAT-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-hydroxy-benzoic acid is an organic compound with the molecular formula C7H4BrClO3. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, chlorine, and hydroxyl groups.

Preparation Methods

The synthesis of 5-Bromo-2-chloro-4-hydroxy-benzoic acid can be achieved through several synthetic routes. One common method involves the bromination and chlorination of 4-hydroxybenzoic acid. The process typically includes the following steps:

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

5-Bromo-2-chloro-4-hydroxy-benzoic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of 5-bromo-2-chloro-4-oxo-benzoic acid .

Scientific Research Applications

5-Bromo-2-chloro-4-hydroxy-benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: In medicinal chemistry, it serves as a precursor for the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

5-Bromo-2-chloro-4-hydroxy-benzoic acid can be compared with other similar compounds, such as:

    5-Bromo-2-chloro-4-methoxy-benzoic acid: This compound has a methoxy group instead of a hydroxyl group.

    5-Bromo-2-chloro-benzoic acid: Lacking the hydroxyl group, this compound has different chemical properties and reactivity.

    4-Hydroxy-benzoic acid: This compound lacks the bromine and chlorine substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and hydroxyl groups makes it a versatile compound for various applications .

Properties

IUPAC Name

5-bromo-2-chloro-4-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFURCEMHMDXJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284342
Record name 5-Bromo-2-chloro-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791137-26-3
Record name 5-Bromo-2-chloro-4-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=791137-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-4-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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